ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate
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Overview
Description
This compound, with its complex structure, involves multiple functional groups that suggest it might be involved in various chemical reactions and have specific physical and chemical properties. The core structure features a benzothiazole moiety, a 1,2,4-triazole ring, and trifluoromethylphenyl groups, indicating its potential for diverse biological activities and interactions.
Synthesis Analysis
Synthetic approaches for similar complex molecules often involve multistep reactions, starting from simpler precursors. For instance, compounds with related structures have been synthesized through condensation, cyclization, and substitution reactions, demonstrating the feasibility of constructing such intricate molecules via strategic synthetic planning (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of related compounds showcases interesting features like hydrogen bonding, π-π stacking, and specific conformations that influence their chemical behavior and interactions. X-ray crystallography has been a valuable tool in determining the precise arrangements of atoms within these molecules, revealing the significance of their three-dimensional configurations (Lee et al., 2009).
Chemical Reactions and Properties
Compounds with similar frameworks participate in various chemical reactions, including nucleophilic substitution and cycloaddition. Their reactivity can be attributed to the presence of functional groups that act as sites for chemical transformations. These reactions are pivotal in modifying the molecule's structure for specific applications or enhancing its properties (Karczmarzyk et al., 2012).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure. Properties like melting point, solubility, and crystallinity are critical for their characterization and application. Analytical techniques such as NMR and mass spectrometry provide detailed insights into their physical aspects (Mallia et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are key to understanding the compound's behavior in various environments. Studies on similar molecules have highlighted their potential interactions with biological targets, indicating the importance of these properties in designing substances with desired biological activities (Babar et al., 2017).
Scientific Research Applications
Cancer Cell Migration and Growth Inhibition
Compounds structurally related to ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate have shown potential in inhibiting cancer cell migration and growth. Studies on 1,2,4-Triazole-3-thiol derivatives bearing hydrazone moiety have reported significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This research suggests that these compounds could be further tested as antimetastatic candidates in cancer treatment (Šermukšnytė et al., 2022).
Synthesis and Structural Analysis
The synthesis and structural properties of related compounds have been a significant area of research. Studies have described the synthesis of various thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety. These findings are crucial for understanding the chemical properties and potential applications of these compounds in medical science (Abdelhamid & Afifi, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O4S2/c1-2-35-20(33)11-27-19(32)13-36-21-29-28-18(12-30-16-8-3-4-9-17(16)37-22(30)34)31(21)15-7-5-6-14(10-15)23(24,25)26/h3-10H,2,11-13H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLXUBYDJLUBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate |
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